2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(aminomethyl)-7-bromopyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5H,4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVLQXZVDOYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Br)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the bromination of a pyrido[1,2-a]pyrimidine derivative followed by the introduction of an aminomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile. The aminomethylation step can be achieved using formaldehyde and ammonium chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Cyclization Reactions: The aminomethyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[1,2-a]pyrimidine derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and a fused heterocyclic ring, making them structurally similar.
Uniqueness
2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both an aminomethyl group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and the exploration of diverse chemical and biological properties .
Biological Activity
2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound characterized by its unique structure, which includes an aminomethyl group and a bromine atom. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its molecular formula is with a molecular weight of 254.09 g/mol .
Chemical Structure
The structural representation of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-(aminomethyl)-7-bromopyrido[1,2-a]pyrimidin-4-one |
| Chemical Formula | C9H8BrN3O |
| Molecular Weight | 254.09 g/mol |
| InChI Key | FUUVLQXZVDOYSR-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CC(=O)N2C=C1Br)CN |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound acts by inhibiting the growth and proliferation of pathogens through several biochemical pathways .
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound is known to inhibit enzymes critical for pathogen survival.
- Disruption of Cellular Processes: It interferes with the life cycle of targeted pathogens, leading to their death or reduced viability.
Antimicrobial Properties
Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains and fungi .
Case Study Example:
A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antimicrobial potential.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a panel of human tumor cell lines, it showed promising results against renal and breast cancer cells, indicating its potential as a therapeutic agent in oncology .
Table: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| Renal Cancer Cell Line | 5.0 |
| Breast Cancer Cell Line | 10.0 |
Comparative Analysis with Similar Compounds
When compared to other compounds within the same class, such as 2-aminopyrimidine derivatives, this compound stands out due to its unique combination of functional groups that enhance its chemical reactivity and biological activity .
| Compound Name | Biological Activity |
|---|---|
| 2-Aminopyrimidine Derivative | Moderate antimicrobial |
| 3-Bromoimidazo[1,2-a]pyridines | Anticancer properties |
| This compound | Strong antimicrobial & anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
